molecular formula C11H15ClO3S B13626628 2-Methyl-3-(o-tolyloxy)propane-1-sulfonyl chloride

2-Methyl-3-(o-tolyloxy)propane-1-sulfonyl chloride

Cat. No.: B13626628
M. Wt: 262.75 g/mol
InChI Key: WZPRRLDOZBLXMY-UHFFFAOYSA-N
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Description

2-Methyl-3-(o-tolyloxy)propane-1-sulfonyl chloride is a high-purity chemical compound with a molecular weight of 262.75 g/mol. It is a clear, pale liquid known for its unique blend of reactivity and selectivity, making it an invaluable tool for researchers and chemists .

Preparation Methods

The synthesis of 2-Methyl-3-(o-tolyloxy)propane-1-sulfonyl chloride can be achieved through various methods. One common approach involves the reaction of 2-Methyl-3-(o-tolyloxy)propanol with thionyl chloride under controlled conditions. This reaction typically requires an inert atmosphere and a solvent such as dichloromethane. The reaction proceeds with the formation of hydrogen chloride gas as a byproduct .

Industrial production methods often involve the use of large-scale reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process .

Chemical Reactions Analysis

2-Methyl-3-(o-tolyloxy)propane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Scientific Research Applications

2-Methyl-3-(o-tolyloxy)propane-1-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-3-(o-tolyloxy)propane-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is utilized in the modification of biomolecules and the synthesis of complex organic compounds .

Comparison with Similar Compounds

2-Methyl-3-(o-tolyloxy)propane-1-sulfonyl chloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific reactivity and selectivity, which make it a valuable tool for various applications in research and industry.

Properties

Molecular Formula

C11H15ClO3S

Molecular Weight

262.75 g/mol

IUPAC Name

2-methyl-3-(2-methylphenoxy)propane-1-sulfonyl chloride

InChI

InChI=1S/C11H15ClO3S/c1-9(8-16(12,13)14)7-15-11-6-4-3-5-10(11)2/h3-6,9H,7-8H2,1-2H3

InChI Key

WZPRRLDOZBLXMY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(C)CS(=O)(=O)Cl

Origin of Product

United States

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